molecular formula C16H14O3 B7843429 3-formylphenyl 3-phenylpropanoate, AldrichCPR

3-formylphenyl 3-phenylpropanoate, AldrichCPR

Cat. No.: B7843429
M. Wt: 254.28 g/mol
InChI Key: ZBQHLAGLUPDVSV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-formylphenyl 3-phenylpropanoate typically involves the esterification of 3-formylphenol with 3-phenylpropanoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-formylphenyl 3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

  • Methyl 3-oxo-3-phenylpropanoate
  • 2,3-Dibromopropyl 2,3-dibromo-3-phenylpropanoate
  • Methyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate
  • tert-Butyl 3-amino-3-phenylpropanoate
  • 2,2-Dimethyl-3-phenylpropanamide

Uniqueness: 3-formylphenyl 3-phenylpropanoate is unique due to the presence of both a formyl group and an ester linkage, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

IUPAC Name

(3-formylphenyl) 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-12-14-7-4-8-15(11-14)19-16(18)10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQHLAGLUPDVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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